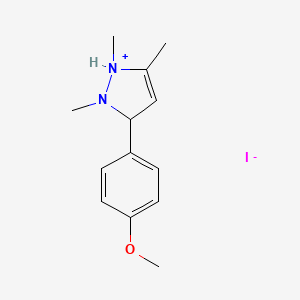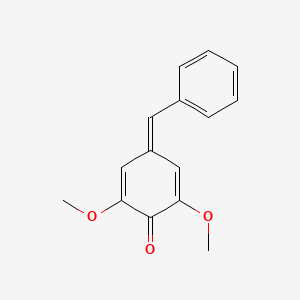
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring, with methoxy groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethoxyphenol with benzaldehyde under basic conditions. The reaction proceeds through a Mannich base formation followed by its decomposition to yield the desired product. The reaction conditions often include the use of secondary amines as catalysts and the removal of water generated during the reaction to improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize the use of toxic reagents. The use of environmentally friendly solvents and catalysts is preferred to ensure sustainable production processes .
化学反応の分析
Types of Reactions
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienone derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced cyclohexadienone compounds, and substituted benzylidene derivatives .
科学的研究の応用
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- 2-Benzyl-4,4-dimethoxy-2,5-cyclohexadien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 6 positions enhances its stability and solubility, making it a valuable compound for various applications .
特性
CAS番号 |
61365-72-8 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
4-benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-12(10-14(18-2)15(13)16)8-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChIキー |
RUFXMNHKKZBXFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=CC=CC=C2)C=C(C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
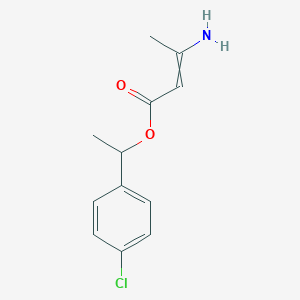
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)


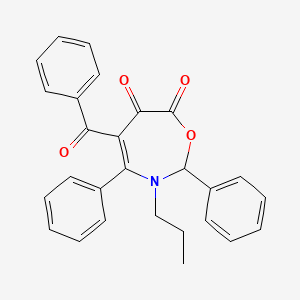



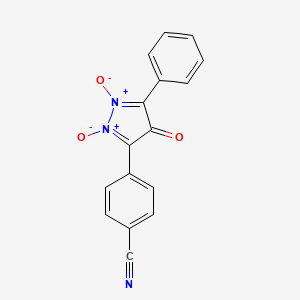
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
